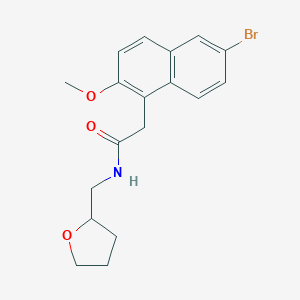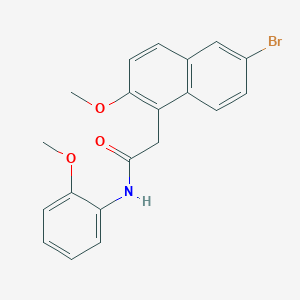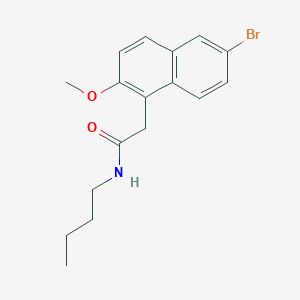
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-yl dimethylcarbamate core, with the bromophenoxy and trifluoromethyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromophenoxy group could potentially undergo nucleophilic aromatic substitution reactions, while the trifluoromethyl group could influence the compound’s acidity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom and the trifluoromethyl group could increase the compound’s molecular weight and potentially influence its solubility and stability .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed several methodologies for synthesizing derivatives of chromen-7-yl dimethylcarbamates, which include compounds similar to the one mentioned. For instance, Janse van Rensburg and Robinson (2009) describe the synthesis of a range of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, highlighting the importance of microwave synthesis for sulfur-containing carbamates and examining the influence of the substituent on amide rotational barriers (Janse van Rensburg & Robinson, 2009). This work underscores the chemical versatility and the impact of different atoms or groups on the physical properties of these compounds.
Structural and Mechanistic Insights
Further structural and mechanistic insights into these compounds were provided by follow-up studies, such as the ab initio and NMR investigations by Janse van Rensburg, Robinson, and Kruger (2011). They synthesized similar compounds and analyzed them through variable temperature and exchange spectroscopy NMR, calculating the barrier to free amide rotation. These studies provide valuable information on the dynamic behavior of these molecules in solution and the effect of heteroatoms on their rotational freedom (Janse van Rensburg, Robinson, & Kruger, 2011).
Application in Medicinal Chemistry
On the application side, particularly in medicinal chemistry, Mahdavi et al. (2011) synthesized and evaluated the cytotoxic activities of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives against six human tumor cell lines. Their findings indicate the potential of these compounds in the development of new anticancer agents, highlighting the significance of trifluoromethyl and chromene moieties in enhancing cytotoxicity (Mahdavi et al., 2011).
作用機序
将来の方向性
The study of this compound could provide valuable insights into its potential applications, particularly if it exhibits unique reactivity or biological activity. Future research could involve detailed studies of its synthesis, reactivity, and mechanism of action, as well as investigations into its potential uses .
特性
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO5/c1-24(2)18(26)27-10-7-8-11-14(9-10)29-17(19(21,22)23)16(15(11)25)28-13-6-4-3-5-12(13)20/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKQANEOWCQSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
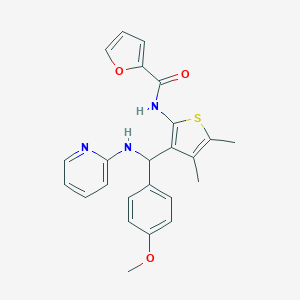
![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)
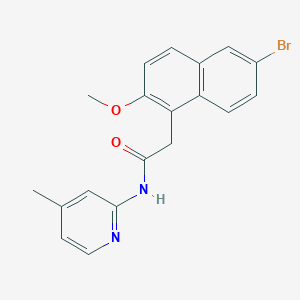


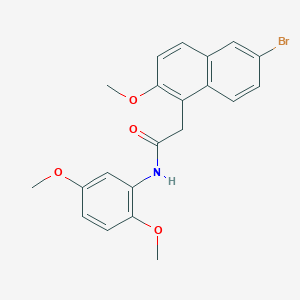
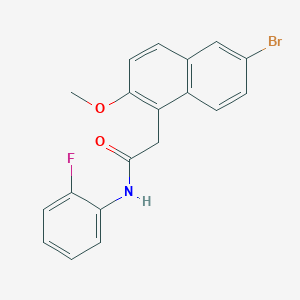
![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
